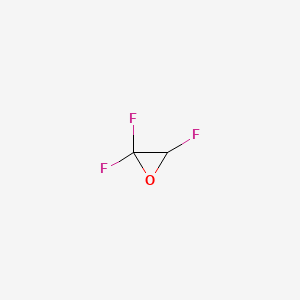

Trifluorooxirane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

2925-24-8 |

|---|---|

Molekularformel |

C2HF3O |

Molekulargewicht |

98.02 g/mol |

IUPAC-Name |

2,2,3-trifluorooxirane |

InChI |

InChI=1S/C2HF3O/c3-1-2(4,5)6-1/h1H |

InChI-Schlüssel |

AJCMVKBTUWFCKH-UHFFFAOYSA-N |

Kanonische SMILES |

C1(C(O1)(F)F)F |

Herkunft des Produkts |

United States |

The Significance of Fluorinated Epoxides in Advanced Organic Synthesis

Fluorinated epoxides are a class of compounds that have garnered considerable attention in organic chemistry. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. ontosight.ai For instance, fluorination can enhance thermal stability, and lipophilicity, and influence the metabolic pathways of pharmaceutical compounds. ontosight.aimendelchemicals.com

The epoxide ring, a three-membered cyclic ether, is inherently reactive due to ring strain, making it susceptible to ring-opening reactions by a variety of nucleophiles. ontosight.aicore.ac.uk This reactivity allows for the introduction of the fluorinated moiety into a larger molecular framework. The regioselective opening of the epoxide ring can lead to the formation of diverse and complex fluorinated products, which are often difficult to synthesize through other methods. researchgate.net This makes fluorinated epoxides, including trifluorooxirane, powerful intermediates in the synthesis of agrochemicals, materials, and pharmaceuticals. ontosight.aimendelchemicals.com

The Historical Context of Trifluorooxirane Studies

The study of organofluorine chemistry has a rich history, with the first synthesis of an organofluorine compound dating back to the 19th century. nih.gov The development of methods to create fluorinated compounds has evolved significantly over the decades. The synthesis of fluorinated epoxides, such as trifluorooxirane, is often achieved through the oxidation of the corresponding fluoroalkenes. thieme-connect.deresearchgate.net

Early research into this compound and its derivatives focused on their synthesis and fundamental reactivity. For example, studies explored the epoxidation of fluoroolefins using various oxidizing agents. thieme-connect.de Researchers in the late 20th century investigated the synthesis of (chlorodifluoromethyl)this compound from 3-chloropentafluoropropene (B1204221) and its subsequent reactions with nucleophiles. researchgate.netnih.gov These foundational studies provided crucial insights into the behavior of the this compound ring system and paved the way for its use as a synthetic building block.

Current Research Landscape and Emerging Trends in Trifluorooxirane Chemistry

Direct Epoxidation Strategies

Direct epoxidation represents a primary route for the synthesis of this compound and its derivatives, involving the direct conversion of a carbon-carbon double bond in a fluorinated olefin to an epoxide ring.

Nucleophilic Epoxidation of Halogenated Olefins (e.g., 3-Chloropentafluoropropene)

The nucleophilic epoxidation of halogenated olefins is a key method for producing fluorinated epoxides. researchgate.net This process often utilizes an oxidizing agent, such as sodium hypohalite, in the presence of a phase transfer catalyst. researchgate.net For instance, (chlorodifluoromethyl)this compound has been synthesized from 3-chloropentafluoropropene (B1204221) through nucleophilic epoxidation. researchgate.netresearchgate.net This method allows for the formation of partially fluorinated epoxides from their corresponding olefins. researchgate.net The reaction is typically performed in a two-phase system, consisting of an aqueous phase containing the oxidizing agent and an organic phase with the fluoro-olefin and a phase transfer catalyst. google.com This approach has been successful in converting various fluorinated olefins to their respective epoxides. researchgate.net

The choice of oxidizing agent and reaction conditions can influence the yield of the desired epoxide. Sodium hypochlorite (B82951) (NaOCl) and sodium hypobromite (B1234621) (NaOBr) are commonly employed as oxidizing agents. researchgate.net Phase transfer catalysis is crucial for facilitating the reaction between the aqueous and organic phases. researchgate.net

Table 1: Examples of Nucleophilic Epoxidation of Halogenated Olefins

| Olefin | Oxidizing Agent | Catalyst | Product | Yield (%) |

| 3-Chloropentafluoropropene | NaOCl/NaOBr | Phase Transfer Catalyst | (Chlorodifluoromethyl)this compound | Not specified researchgate.netresearchgate.net |

| CH2=C(CF3)2 | NaOCl | Phase Transfer Catalyst | 2,2-bis(trifluoromethyl)oxirane | 65-75 researchgate.net |

| (CF3)2C=CHCH2X (X=Cl, Br) | NaOCl/NaOBr | Phase Transfer Catalyst | Corresponding epoxides | 24-31 researchgate.net |

| tert-butyl ester of α-trifluoromethylacrylic acid | NaOCl | Not specified | Corresponding epoxide | 75 researchgate.net |

Oxidative Approaches to this compound Ring Formation

Oxidative approaches are fundamental to the synthesis of the this compound ring. These methods generally involve the oxidation of a fluorinated olefin precursor. google.com Various oxidizing agents can be employed, including sodium hypochlorite, hydrogen peroxide, and peroxycarboxylic acids like meta-chloroperbenzoic acid (m-CPBA). google.comnih.gov The selection of the oxidant and reaction conditions is critical for achieving high yields and selectivity. For example, the epoxidation of various alkenes, including those that are mono-, di-, and trisubstituted, can be achieved with high to quantitative yields using 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst and hydrogen peroxide as a green oxidant. organic-chemistry.org

The initial step in many oxidative pathways involves the reaction of a radical species, such as a hydroxyl or sulfate (B86663) radical, with an aromatic compound. nih.gov This can lead to the formation of a bicyclic peroxy intermediate that subsequently undergoes ring cleavage. nih.gov In the context of this compound synthesis, the oxidation of a suitable fluorinated olefin precursor leads to the formation of the desired epoxide ring. google.com

Electrochemical Synthesis Routes for Perfluorooxiranes

Electrochemical synthesis, or electrosynthesis, provides an alternative pathway for the preparation of perfluorinated compounds, including perfluorooxiranes. wikipedia.org This method involves the electrolysis of a solution or suspension of a hydrocarbon in liquid hydrogen fluoride (B91410) at a specific voltage, typically around 5–6 V, using nickel anodes. wikipedia.org This technique can convert amines, alcohols, and carboxylic acids into their perfluorinated counterparts. wikipedia.org

The basic setup for electrosynthesis includes a galvanic cell, a potentiostat, and two electrodes. wikipedia.org The choice of solvent, electrolyte, and electrode material is crucial for the success of the reaction. wikipedia.org For instance, in aqueous conditions, a graphite (B72142) anode and a lead cathode can be effective due to their high overpotentials for oxygen and hydrogen formation, respectively. wikipedia.org This method has been applied to the synthesis of various organic compounds and is under active investigation for its potential in industrial applications. researchgate.net

Precursor-Based this compound Synthesis

The synthesis of this compound can also be achieved through reactions involving specific precursor molecules that are then converted into the final epoxide product.

Reduction of Fluorinated Carbonyl Compounds (e.g., 1-Bromo-3,3,3-trifluoropropanone)

The reduction of α-halo ketones is a well-established method for producing optically active halohydrins, which are key intermediates in the synthesis of chiral epoxides. sigmaaldrich.com For example, 1,1,1-trifluorooxirane can be prepared in high enantiomeric excess through the reduction of 1-bromo-3,3,3-trifluoropropanone. sigmaaldrich.com This reduction can be effectively carried out using specific catalysts, such as oxazaborolidine-based systems. sigmaaldrich.com

The resulting halohydrins can then be converted to the corresponding epoxide. This two-step process, involving reduction followed by cyclization, provides a versatile route to chiral this compound derivatives. The choice of reducing agent and catalyst is critical for achieving high enantioselectivity. sigmaaldrich.com

Table 2: Example of this compound Synthesis via Reduction of a Fluorinated Carbonyl Compound

| Precursor | Reducing Agent/Catalyst | Intermediate | Product | Enantiomeric Excess (%) |

| 1-Bromo-3,3,3-trifluoropropanone | 4 (oxazaborolidine catalyst) | Optically active halohydrin | 1,1,1-trifluorooxirane | High sigmaaldrich.com |

Radical Reactions for this compound Formation (e.g., Hexafluoro-1,3-butadiene (B1630412) with Nitrogen Oxides)

Radical reactions offer another avenue for the formation of this compound. While specific details on the reaction of hexafluoro-1,3-butadiene with nitrogen oxides to form this compound are not extensively detailed in the provided search results, the general principles of radical chemistry suggest this as a plausible synthetic route. Hexafluoro-1,3-butadiene is a known chemical intermediate. google.comairliquide.com Radical reactions often involve initiators to generate radical species that can then react with a substrate. google.com

The synthesis of fluorinated ketones, which can be precursors to epoxides, has been achieved through electrochemical methods that generate perfluoroalkyl radicals. organic-chemistry.orgnih.gov These radicals can then add to enol acetates to form the desired ketone. organic-chemistry.orgnih.gov This demonstrates the utility of radical-based approaches in constructing fluorinated molecules.

Synthesis of Substituted this compound Based Intermediates

The synthesis of functionalized this compound derivatives often proceeds through key, stable intermediates that can be subsequently modified. Among these, hexafluoropropylene oxide (HFPO) stands out as a versatile building block in organofluorine chemistry. chemours.com

Hexafluoropropylene Oxide (HFPO) as a Key Intermediate

Hexafluoropropylene oxide (HFPO), systematically named 2,2,3-trifluoro-3-(trifluoromethyl)oxirane, is a colorless gas and a fluorinated analog of propylene (B89431) oxide. wikipedia.org It serves as a crucial intermediate in the industrial synthesis of a wide array of fluorinated compounds, including fluoropolymers and specialized lubricants like Krytox. chemours.comwikipedia.org The primary production route to HFPO involves the oxidation of hexafluoropropylene (HFP). chemours.comwikipedia.org

Various methods have been developed for the epoxidation of HFP. Industrial processes often employ the liquid-phase oxidation of hexafluoropropene (B89477) with molecular oxygen. mdpi.com However, this method typically requires high pressure and sophisticated equipment. mdpi.com Alternative approaches include the use of oxidizing agents like sodium hypochlorite or hydrogen peroxide, though these can generate significant wastewater, posing environmental concerns. mdpi.comfluoryx.com To circumvent these issues, research has focused on gas-phase direct epoxidation of HFP using molecular oxygen over heterogeneous catalysts, such as copper-impregnated HZSM-5 zeolites. mdpi.com Another established method involves a two-phase system where HFP is epoxidized by a hypochlorite in the presence of a phase-transfer catalyst. google.com

The reactivity of the epoxide ring in HFPO allows for its conversion into a variety of other useful intermediates. For instance, in the presence of Lewis acids, HFPO can rearrange to form hexafluoroacetone. wikipedia.org It can also undergo thermal decomposition at temperatures above 150 °C to yield trifluoroacetyl fluoride and difluorocarbene. wikipedia.org Furthermore, fluoride-catalyzed oligomerization of HFPO leads to the formation of perfluoropolyethers (PFPE). wikipedia.orgfluoryx.com The ring-opening of HFPO by nucleophiles, such as alcohols, leads to the formation of derivatives like methyl 3,3,3-trifluoropyruvate, a valuable building block in organofluorine synthesis. chemours.com

Below is a table summarizing some of the key physical and chemical properties of Hexafluoropropylene Oxide:

| Property | Value |

| IUPAC Name | 2,2,3-Trifluoro-3-(trifluoromethyl)oxirane |

| CAS Number | 428-59-1 |

| Molecular Formula | C₃F₆O |

| Molar Mass | 166.02 g/mol |

| Appearance | Colorless gas |

| Boiling Point | -27.4 °C |

| Melting Point | -144 °C |

| Density | 1300 kg/m ³ at 25 °C |

Table 1: Properties of Hexafluoropropylene Oxide wikipedia.org

Ring-Opening Reactions of the this compound Moiety

The high reactivity of the this compound ring is largely attributed to significant ring strain, making it susceptible to cleavage by a variety of reagents. chemistrysteps.com The presence of highly electronegative fluorine atoms further influences its reactivity, often leading to unique and sometimes counterintuitive outcomes compared to non-fluorinated epoxides. mdpi.com

Nucleophilic Ring Opening Reactions

Nucleophilic attack is a primary pathway for the ring-opening of this compound. This process can be initiated by a wide range of nucleophiles and is central to the synthetic utility of this compound.

The ring-opening of epoxides can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. libretexts.org Under basic or neutral conditions with a strong nucleophile, the reaction typically follows an SN2 pathway, where the nucleophile attacks the less sterically hindered carbon atom. stackexchange.comyoutube.com Conversely, under acidic conditions, the mechanism has more SN1 character, with the nucleophile attacking the more substituted carbon, which can better stabilize a partial positive charge. libretexts.orgmasterorganicchemistry.com

However, for perfluorinated epoxides like this compound, this general rule is often not followed. mdpi.com Nucleophilic attack on this compound and its derivatives frequently occurs at the more sterically hindered carbon atom. mdpi.com This anomalous regioselectivity is attributed to the strong electron-withdrawing effect of the trifluoromethyl group, which increases the electrophilicity of the adjacent carbon. mdpi.com Furthermore, theoretical studies suggest that the unusual regioselectivity arises from a lower destabilizing distortion energy required to reach the transition state for attack at the more hindered carbon. mdpi.com This is due to the strengthening of the bond between the oxygen and the less substituted carbon by negative hyperconjugation between the oxygen lone pair and the antibonding C-F orbital. mdpi.com

Table 1: General Regioselectivity of Epoxide Ring-Opening

| Reaction Condition | Nucleophile | Predominant Mechanism | Site of Attack (General Epoxides) | Site of Attack (this compound) |

| Basic/Neutral | Strong | SN2 | Less substituted carbon stackexchange.comyoutube.com | More substituted carbon mdpi.com |

| Acidic | Weak | SN1-like | More substituted carbon libretexts.orgmasterorganicchemistry.com | More substituted carbon mdpi.com |

This compound and its derivatives react with various nitrogen nucleophiles. researchgate.net The reaction of primary and secondary amines with epoxides is a well-established method for the synthesis of amino alcohols. organic-chemistry.org In the case of this compound derivatives, studies have been conducted on their reactions with bifunctional nitrogen nucleophiles, leading to the formation of various ring structures. researchgate.netmolaid.com These reactions involve the initial nucleophilic addition of the amine to the epoxide ring, followed by subsequent intramolecular reactions. brainkart.combeilstein-journals.org The regioselectivity of the initial attack follows the principles discussed previously, with the nitrogen nucleophile typically attacking the more substituted carbon of the this compound ring.

For example, the reaction of (chlorodifluoromethyl)this compound with bifunctional nitrogen nucleophiles has been studied, demonstrating its ability to form rings of various sizes. researchgate.net

The fluoride ion can act as a nucleophile to open the this compound ring. researchgate.net Sources of fluoride for such reactions include metal fluorides like cesium fluoride (CsF) and potassium hydrogen fluoride (KHF2), as well as tetralkylammonium fluorides. escholarship.orgscientificupdate.comquora.com The reactivity of the fluoride source is crucial, with anhydrous forms being more effective. scientificupdate.com

The reaction of this compound with a fluoride source can lead to the formation of perfluoroacyl fluorides through rearrangement of the initially formed alkoxide. This type of reaction is significant in the synthesis of various fluorinated compounds. researchgate.net For instance, the ring-opening of perfluorinated epoxides induced by fluoride ions can yield alkenes, ketones, and acid fluorides. researchgate.net The choice of fluoride source and reaction conditions can influence the product distribution. Cesium fluoride is often used due to the low solvation of the cesium ion, which makes the fluoride ion more accessible. rhhz.net

Fluorinated sulfones, in the presence of a base, can generate fluorinated carbanions that act as nucleophiles. cas.cn These carbanions can then participate in nucleophilic fluoroalkylation reactions with epoxides, including this compound, to produce β-fluoroalkyl alcohols in a single step. cas.cnnih.gov

The reactivity of these fluorinated carbanions is influenced by the "negative fluorine effect," where the presence of fluorine atoms can decrease the nucleophilicity of the adjacent carbanion. cas.cn However, the presence of a second electron-withdrawing group, such as another benzenesulfonyl group, can mitigate this effect and enhance the nucleophilicity. cas.cnnih.gov The regioselectivity of the attack on the epoxide ring is a key consideration in these reactions. cas.cn

Table 2: Reactivity Order of Fluorinated Carbanions in Nucleophilic Fluoroalkylation

| Carbanion | Relative Reactivity | Reference |

| [(PhSO2)2CF-] | Highest | nih.gov |

| PhSO2CHF- | Intermediate | nih.gov |

| PhSO2CF2- | Lowest | nih.gov |

The use of fluorinated sulfones as radical precursors under photoredox catalysis has also been explored for fluoroalkylation reactions. sioc.ac.cn

This compound, as an electrophilic species, can undergo conjugation reactions with biological nucleophiles such as glutathione (B108866) (GSH). wikipedia.org Glutathione S-transferases (GSTs) are enzymes that catalyze the conjugation of GSH to a wide variety of electrophilic compounds, a critical step in the detoxification of xenobiotics. wikipedia.orgscielo.br

The mechanism involves the nucleophilic attack of the thiolate anion of glutathione (GS-) on an electrophilic center of the substrate. researchgate.net In the case of this compound, the attack would occur at one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a glutathione S-conjugate. pagepressjournals.org This process renders the toxic substance more water-soluble, facilitating its excretion from the body. scielo.brpagepressjournals.org The active site of the GST enzyme facilitates this reaction by binding both glutathione and the electrophilic substrate. wikipedia.org

Formation of Thiazolidine (B150603) Derivatives

The reaction of epoxides with thiourea (B124793) is a known method for the synthesis of sulfur- and nitrogen-containing heterocyclic compounds like thiazolidines. e3s-conferences.orgjrespharm.com In the case of this compound, its reaction with thiourea leads to the formation of fluorinated thiazolidine derivatives. This transformation is initiated by the nucleophilic attack of the sulfur atom of thiourea on one of the carbon atoms of the epoxide ring.

The proposed mechanism, analogous to other thiazolidine syntheses from thiourea, involves several steps. nih.gov First, the sulfur atom of thiourea acts as a nucleophile and attacks a ring carbon of this compound, causing the C-O bond to break. This ring-opening step is regioselective, influenced by the electronic and steric effects of the fluorine atoms. The attack likely occurs at the carbon atom that can best accommodate a partial positive charge in the transition state or is less sterically hindered. Following the initial nucleophilic addition, an intramolecular cyclization occurs where a nitrogen atom of the thiourea intermediate attacks the other carbon of the original epoxide ring, displacing the oxygen and forming the five-membered thiazolidine ring. The reaction of thiourea with fluorinated oxiranes has been reported as a pathway to such heterocyclic systems. openacessjournal.com

This reaction is a valuable method for incorporating fluorine atoms into thiazolidine scaffolds, which are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. e3s-conferences.orgnih.gov

Electrophilic Ring Opening Reactions

Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich double bond is attacked by an electrophile. tutorchase.comibchem.com The mechanism typically involves the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.orgsavemyexams.com

However, highly fluorinated oxiranes, such as this compound, show a marked contrast in reactivity compared to their hydrocarbon counterparts. epdf.pub The powerful inductive effect of the fluorine atoms withdraws electron density from the oxirane ring, making it electron-deficient. This deactivation renders the ring significantly less susceptible to direct attack by electrophiles. Consequently, classic electrophilic ring-opening reactions are not a typical pathway for this compound. Instead, its reactivity is dominated by nucleophilic attack on the electron-poor carbon atoms of the ring. epdf.pub While a reaction may be initiated or catalyzed by an electrophilic species, such as a proton in acid-catalyzed reactions, the key bond-forming step involves a nucleophile attacking the ring.

Acid-Catalyzed Ring Opening Mechanisms

Acid catalysis provides an effective pathway for the ring-opening of epoxides, including this compound. The mechanism involves the initial protonation of the epoxide's oxygen atom by an acid, forming a protonated epoxide intermediate. libretexts.orgchemistrysteps.comyoutube.com This step significantly enhances the electrophilicity of the ring carbons, making them more susceptible to attack by even weak nucleophiles like water or alcohols. libretexts.orgorgosolver.com

The key steps in the acid-catalyzed ring-opening are:

Protonation: The epoxide oxygen is protonated by an acid (e.g., H₃O⁺), forming a good leaving group (-OH) upon ring opening. libretexts.orgyoutube.com

Nucleophilic Attack: A nucleophile attacks one of the carbon atoms of the protonated epoxide from the backside, in a manner similar to an Sₙ2 reaction. chemistrysteps.com This attack leads to the opening of the ring and an inversion of stereochemistry at the site of attack.

Deprotonation: The resulting intermediate is deprotonated to yield the final, neutral ring-opened product. youtube.com

For an unsymmetrical epoxide like this compound, the regioselectivity of the nucleophilic attack is critical. The attack generally occurs at the carbon atom that can best stabilize the developing positive charge in the transition state. The presence of fluorine atoms complicates this, as their electron-withdrawing nature destabilizes adjacent carbocations. Therefore, the nucleophile will attack the carbon atom where the destabilizing effect is minimized. Theoretical studies on the acid-catalyzed hydrolysis of other epoxides support this mechanistic framework. acs.org

Decomposition and Rearrangement Pathways of this compound

Under thermal or hydrolytic conditions, this compound can undergo decomposition and rearrangement, leading to a variety of smaller molecules and rearranged isomers. These pathways are driven by the high ring strain of the oxirane and the influence of the fluorine substituents.

Thermal Decomposition to Difluorocarbene

The thermal decomposition of fluorinated compounds can serve as a source for carbenes. One of the known decomposition pathways for the trifluoromethyl (CF₃⁻) anion is its fragmentation into difluorocarbene (:CF₂) and a fluoride ion (F⁻). researchgate.net A similar fragmentation pattern is plausible for this compound under thermal stress. The decomposition of difluorocarbene generated in situ from various precursors is a known process in fluorocarbon chemistry. cas.cncas.cn

The thermal decomposition of this compound is proposed to proceed via a fragmentation mechanism that yields difluorocarbene. The reaction likely involves the cleavage of the C-C bond within the strained three-membered ring, followed by or concerted with the elimination of stable smaller molecules. A plausible pathway is the fragmentation of this compound (CHF-O-CF₂) into difluorocarbene (:CF₂) and formyl fluoride (HC(O)F). Difluorocarbene is known to be the most stable of the dihalocarbenes, yet it remains a highly reactive intermediate used in various synthetic applications, including the formation of gem-difluorocyclopropanes. cas.cn

| Reactant | Conditions | Proposed Products | Key Intermediate |

|---|---|---|---|

| This compound | Thermal Stress (High Temperature) | Formyl fluoride, Difluorocarbene | :CF₂ |

Hydrolytic Cleavage Mechanisms (e.g., to Fluoride and Oxalic Acid)

This compound can undergo hydrolytic cleavage to yield simpler, non-cyclic compounds. Studies on the biotransformation of 1,1,2-trifluoroethene have identified this compound as a metabolic intermediate that subsequently hydrolyzes to produce fluoride ions and oxalic acid. nih.govresearchgate.net

The mechanism for this complete breakdown of the carbon skeleton is a multi-step process:

Initial Hydrolysis: The reaction begins with the ring-opening of the epoxide by water, which can be catalyzed by acid (as described in section 3.1.3) or base. This forms an unstable fluorinated diol, 1,1,2-trifluoro-1,2-ethanediol.

Elimination and Further Hydrolysis: Fluorinated diols, particularly those with a hydroxyl group and fluorine on the same carbon (a fluoro-gem-diol), are unstable. The initial product will likely eliminate hydrogen fluoride (HF) to form intermediate carbonyl compounds.

Oxidation and Cleavage: These carbonyl intermediates undergo further hydrolysis and oxidation. The remaining C-F bonds are cleaved, and the carbon backbone is oxidized until it breaks down into oxalic acid (HOOC-COOH). Throughout this process, the fluorine atoms are released as fluoride ions (F⁻).

This pathway highlights how the reactivity of the C-F bonds, in conjunction with the initial ring strain, leads to the complete decomposition of the molecule in an aqueous environment.

Conversion to Carbonyl Compounds (e.g., Perfluorocyclopentanone from Perfluorocyclopentene Oxide)

A significant reaction pathway for fluorinated epoxides is their isomerization to carbonyl compounds. google.com This rearrangement typically involves the migration of a fluorine atom from one carbon of the epoxide ring to the adjacent carbon, accompanied by the formation of a carbonyl group. google.com A well-documented example is the conversion of perfluorocyclopentene oxide into perfluorocyclopentanone when passed over an alumina (B75360) catalyst at elevated temperatures (150–200 °C). epdf.pub

This type of rearrangement is general for many perfluoroolefin epoxides and can be promoted by various catalysts, including Lewis acids and bases. google.com The specific product depends on the substitution pattern of the epoxide. For trisubstituted epoxides like this compound, the rearrangement is expected to yield a ketone. google.com In the case of this compound, the migration of a fluorine atom from the CF₂ group to the CHF group would result in the formation of trifluoroacetaldehyde (B10831) (CF₃CHO). This reaction provides a valuable route to fluorinated aldehydes and ketones, which are important building blocks in organic synthesis. google.com

Enzymatic Transformations and Biotransformation Pathways of this compound Intermediates (Focus on Chemical Mechanisms)

This compound is a reactive epoxide intermediate formed during the oxidative metabolism of certain fluorinated alkenes, such as 1,1,2-trifluoroethene (HFO-1123). nih.govresearchgate.net Its biotransformation is primarily governed by enzymatic reactions that determine its detoxification and potential bioactivation. The chemical mechanisms of these transformations involve several key enzyme families that catalyze specific reactions, leading to a variety of metabolites.

The principal enzymatic pathways for this compound metabolism are initiated by cytochrome P450 (CYP450)-mediated oxidation of a parent compound, leading to the formation of the this compound epoxide. nih.govresearchgate.netresearchgate.net Once formed, this compound is at a metabolic crossroads, subject to two major competing pathways: hydrolysis and conjugation with glutathione (GSH). nih.govresearchgate.net

Hydrolytic Pathway

One potential fate for the this compound intermediate is enzymatic or spontaneous hydrolysis. nih.govresearchgate.net This reaction involves the nucleophilic attack of a water molecule on one of the carbon atoms of the epoxide ring. The high electrophilicity of the ring carbons, enhanced by the electron-withdrawing fluorine atoms, facilitates this ring-opening. This process breaks the C-O bond of the oxirane, ultimately leading to the formation of fluoride ions and oxalic acid. nih.govresearchgate.netresearchgate.net While enzymes like epoxide hydrolase are known to detoxify epoxides, the specific enzymes catalyzing this compound hydrolysis are not extensively detailed in the provided literature. annualreviews.org

Glutathione Conjugation Pathway

A major route for the biotransformation of this compound is conjugation with the endogenous antioxidant glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.govresearchgate.netresearchgate.net This is a critical detoxification mechanism.

Mechanism of GST-catalyzed conjugation: The sulfur atom of the cysteine residue in glutathione acts as a potent nucleophile. GSTs facilitate the attack of this thiolate anion on one of the epoxide carbons of this compound. researchgate.net This results in the opening of the strained three-membered ring and the formation of a stable thioether bond, yielding S-(1,1,2-trifluoroethyl)-L-glutathione (1123-GSH). nih.govresearchgate.net

Following its formation primarily in the liver, the 1123-GSH conjugate undergoes further processing to be excreted from the body. nih.govresearchgate.net This multi-step process, often referred to as the mercapturic acid pathway, involves sequential enzymatic cleavage:

γ-Glutamyltransferase (γ-GT) catalyzes the removal of the γ-glutamyl moiety from the GSH conjugate. nih.govresearchgate.net

Aminopeptidases (APN) or Dipeptidases (DPP) then cleave the glycine (B1666218) residue, leaving the cysteine S-conjugate, S-(1,1,2-trifluoroethyl)-L-cysteine (1123-CYS). nih.govresearchgate.net

This cysteine conjugate can then follow two different routes:

Detoxification and Excretion: The most common pathway is N-acetylation of the cysteine conjugate by N-acetyltransferases (NAT) . researchgate.net This reaction adds an acetyl group to the amino group of the cysteine, forming a mercapturic acid (N-acetyl-cysteine S-conjugate). nih.gov This final product is more water-soluble and is readily excreted in the urine. nih.govresearchgate.net

Bioactivation by β-lyases: Alternatively, the cysteine conjugate (1123-CYS) can be a substrate for cysteine S-conjugate β-lyases. nih.govresearchgate.net These enzymes, found predominantly in the kidney, catalyze a β-elimination reaction. nih.gov This cleavage of the C-S bond results in the formation of the highly toxic metabolite monofluoroacetic acid (MFA), along with pyruvate (B1213749) and ammonia. nih.govresearchgate.net The formation of MFA is considered a bioactivation pathway, as it is a potent metabolic toxin. nih.gov

Research has highlighted significant species-dependent differences in these metabolic pathways, particularly in the activity of GSTs and β-lyases, which can influence the balance between detoxification and bioactivation. nih.govresearchgate.net For instance, higher β-lyase activity has been observed in the kidneys of minipigs compared to other species, including humans, suggesting a greater potential for the formation of toxic metabolites in that species. researchgate.net

Table 1: Key Enzymes in this compound Biotransformation

| Enzyme Family | Specific Enzyme(s) | Role in Pathway | Chemical Mechanism | Resulting Product(s) |

| Cytochrome P450 | CYP450 | Formation of Intermediate | Oxidation of parent alkene (e.g., HFO-1123) | This compound |

| Glutathione S-Transferases | GSTs | Conjugation (Detoxification) | Nucleophilic attack by GSH on the epoxide ring | S-(1,1,2-trifluoroethyl)-L-glutathione (1123-GSH) |

| Peptidases | γ-Glutamyltransferase (γ-GT), Aminopeptidase N (APN) | Processing of GSH Conjugate | Sequential cleavage of glutamate (B1630785) and glycine residues | S-(1,1,2-trifluoroethyl)-L-cysteine (1123-CYS) |

| N-Acetyltransferases | NAT | Mercapturic Acid Formation (Detoxification) | Acetylation of the cysteine conjugate's amino group | N-acetyl-cysteine S-conjugate (Mercapturic Acid) |

| Lyases | Cysteine S-conjugate β-lyases | Bioactivation | β-elimination of the cysteine S-conjugate | Monofluoroacetic Acid (MFA), Pyruvate, Ammonia |

Table 2: Metabolic Pathways of this compound Intermediates

| Pathway | Key Enzymes | Initial Substrate | Key Intermediate(s) | Final Product(s) |

| Hydrolysis | (Not specified) | This compound | (Not specified) | Fluoride, Oxalic Acid |

| Mercapturic Acid Pathway (Detoxification) | GST, γ-GT, APN, NAT | This compound | 1123-GSH, 1123-CYS | Mercapturic Acid (for excretion) |

| β-lyase Pathway (Bioactivation) | GST, γ-GT, APN, β-lyase | This compound | 1123-GSH, 1123-CYS | Monofluoroacetic Acid (MFA) |

Spectroscopic Characterization in Trifluorooxirane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For fluorinated compounds such as trifluorooxirane, both Fluorine-19 and Carbon-13 NMR provide invaluable data.

Fluorine-19 NMR Studies on this compound and Derivatives

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative tool for analyzing organofluorine compounds, owing to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. biophysics.org The chemical shifts in ¹⁹F NMR are spread over a wide range, making it particularly useful for distinguishing between fluorine atoms in different chemical environments. organicchemistrydata.org

The fluorine atoms in this compound would be expected to exhibit complex spin-spin coupling patterns due to their proximity. Geminal (²JFF) and vicinal (³JFF) couplings are typically observed in fluorinated systems and provide critical information about the stereochemistry of the molecule. biophysics.org The chemical shifts would be anticipated to appear in a region characteristic of fluorine atoms attached to sp³-hybridized carbons that are also bonded to an oxygen atom. For comparison, typical chemical shift ranges for various fluorine environments are presented below.

| Type of Compound/Functional Group | Typical ¹⁹F Chemical Shift Range (ppm) Relative to CFCl₃ |

|---|---|

| -CF₃ | +40 to +80 |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

| -F-C=O | -70 to -20 |

| -ArF- | +80 to +170 |

This table presents generalized ¹⁹F NMR chemical shift ranges and is intended for illustrative purposes. Specific values for this compound would be influenced by the unique electronic effects of the oxirane ring. vscht.cz

Carbon-13 NMR for Structural Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. youtube.com Although less sensitive than proton NMR due to the low natural abundance of the ¹³C isotope (1.1%), techniques such as proton decoupling yield clean spectra where each unique carbon atom appears as a single peak. cheminfo.org

For fluorinated compounds, ¹³C NMR spectra are complicated by coupling between carbon and fluorine atoms (¹JCF, ²JCF, etc.), which splits the carbon signals into multiplets. nih.gov This C-F coupling, however, provides valuable structural information, confirming the attachment of fluorine to specific carbon atoms.

In a hypothetical ¹³C NMR spectrum of this compound, the two carbon atoms of the epoxide ring would be expected to be significantly deshielded (shifted downfield) due to the attached electronegative oxygen and fluorine atoms. The chemical shifts for carbons in epoxide rings typically appear in the 40-60 ppm range. ufl.edu The presence of multiple fluorine atoms would shift these resonances further downfield. Each carbon signal would also be split into a complex multiplet due to coupling with the attached and adjacent fluorine atoms.

| Type of Coupling | Typical Coupling Constant (J) Range (Hz) |

|---|---|

| ¹JCF (one-bond) | 150 - 350 |

| ²JCF (two-bond) | 15 - 50 |

| ³JCF (three-bond) | 0 - 15 |

This table shows typical ranges for ¹³C-¹⁹F coupling constants. These values are highly dependent on the specific geometry and electronic structure of the molecule. nih.gov

Infrared (IR) Spectroscopy for Bonding Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. vscht.cz It is an effective tool for identifying the functional groups present in a molecule, as different types of bonds vibrate at characteristic frequencies.

For this compound, the IR spectrum would be dominated by absorptions corresponding to the vibrations of the C-F and C-O bonds, as well as the vibrations of the carbon-carbon framework of the epoxide ring. The key features to expect would be:

C-F Stretching Vibrations: Carbon-fluorine bonds are very strong and produce intense absorption bands in the IR spectrum, typically in the 1400-1000 cm⁻¹ region. The presence of multiple fluorine atoms would likely result in several strong, overlapping bands in this area.

C-O Stretching Vibrations: The stretching of the C-O bonds within the epoxide ring is also a characteristic feature. Asymmetric and symmetric stretching modes of the C-O-C group in epoxides are typically found in the 1250 cm⁻¹ and 870-750 cm⁻¹ regions, respectively.

Ring Vibrations: The epoxide ring itself has characteristic "ring breathing" vibrations, although these can be harder to assign definitively.

The absence of absorptions for other functional groups (like O-H or C=O) would further support the identification of the this compound structure.

| Bond/Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C-F Stretch | 1400 - 1000 | Strong |

| C-O Stretch (Epoxide, asymmetric) | ~1250 | Strong |

| C-O Stretch (Epoxide, symmetric) | 950 - 810 | Medium-Strong |

| C-C Stretch | 1200 - 800 | Weak-Medium |

Computational and Theoretical Investigations of Trifluorooxirane

Molecular Geometry and Fluorine Substitution Effects

Computational studies are crucial for understanding the molecular geometry of trifluorooxirane and the effects of fluorine substitution. The introduction of fluorine atoms into an organic molecule can significantly alter its structural and electronic properties. rsc.org Theoretical investigations have shown that intramolecular, non-covalent interactions can occur between fluorine and other atoms, such as sulfur, leading to more planar and fixed molecular conformations. rsc.orgfrontiersin.org

The substitution of hydrogen with fluorine atoms in a π-conjugated framework is a known strategy for lowering molecular orbital energies. rsc.org This effect is attributed to the high electronegativity of fluorine. In the context of diketopyrrolopyrrole-based copolymers, the introduction of fluorine atoms can induce a more planar molecular geometry due to intramolecular F···S interactions. frontiersin.org This planarity, in turn, influences the material's electronic properties, including its absorption spectrum and charge mobility. frontiersin.org

Computational methods, such as Density Functional Theory (DFT), are employed to calculate and predict these geometrical and electronic changes. frontiersin.org For instance, DFT calculations have been used to demonstrate how varying the position and number of fluorine substituents can modulate the molecular geometry and, consequently, the electronic properties of polymers. frontiersin.org These theoretical findings are essential for designing materials with specific characteristics, such as those used in organic solar cells and field-effect transistors. rsc.orgfrontiersin.org

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. ijarset.com Computational chemistry provides powerful tools for analyzing the electronic characteristics of molecules like this compound.

Frontier Molecular Orbital (HOMO/LUMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comiqce.jp The energy and symmetry of these orbitals are critical in predicting how a molecule will interact with other species. iqce.jp

The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.comiqce.jp Therefore, the energy of the HOMO is related to the molecule's ionization potential and its ability to act as an electron donor. ijarset.comossila.com Conversely, the energy of the LUMO is related to the electron affinity and the molecule's capacity to be an electron acceptor. ijarset.comossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's reactivity. numberanalytics.com A smaller gap generally suggests higher reactivity. numberanalytics.com Computational methods like Density Functional Theory (DFT) are commonly used to calculate HOMO and LUMO energies. ossila.com These calculations allow for the prediction of reaction outcomes by analyzing the interactions between the HOMO of one reactant and the LUMO of another. numberanalytics.com

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry has become an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. sumitomo-chem.co.jp By modeling the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the most likely reaction pathways. sumitomo-chem.co.jpwuxiapptec.com

Transition State Analysis and Activation Energies

A transition state is a high-energy, transient configuration of atoms that exists for a fleeting moment as reactants are converted into products. numberanalytics.com It represents the energy maximum along the reaction coordinate. numberanalytics.comopentextbooks.org.hk The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡), which is a critical factor in determining the reaction rate. numberanalytics.comsolubilityofthings.com A higher activation energy corresponds to a slower reaction. opentextbooks.org.hk

Transition State Theory (TST) provides a framework for understanding and calculating reaction rates based on the properties of the transition state. numberanalytics.comsolubilityofthings.com Computational methods, particularly DFT, are widely used to locate transition states and calculate their energies. sumitomo-chem.co.jpnumberanalytics.com This information is vital for predicting reaction outcomes and optimizing reaction conditions. numberanalytics.com For multi-step reactions, each step has its own transition state, and the step with the highest energy transition state is the rate-determining step. opentextbooks.org.hk

Molecular Dynamics Simulations (e.g., ReaxFF-MD)

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's laws of motion for a system of atoms and molecules. nih.govutep.edu This technique allows researchers to observe conformational changes, diffusion, and other time-dependent processes that are not accessible through static calculations. nih.gov

While traditional MD simulations use classical force fields, reactive force fields (ReaxFF) have been developed to model chemical reactions. ReaxFF can describe bond formation and breaking, making it a powerful tool for simulating complex reactive systems. Ab initio molecular dynamics (AIMD) is another approach where the forces are calculated "on the fly" using quantum mechanical methods, offering higher accuracy but at a greater computational cost. faccts.de MD simulations are particularly useful for exploring the free energy profiles of reactions, often in conjunction with enhanced sampling techniques like metadynamics. faccts.de

Quantum Mechanical Approaches

Quantum mechanical (QM) methods provide the most accurate description of chemical systems by explicitly treating the electronic structure. nih.govarxiv.org These methods range from semi-empirical approaches to more rigorous ab initio and density functional theory (DFT) calculations. nih.govnsf.gov

QM calculations are essential for studying reaction mechanisms, especially for processes involving bond breaking and formation, where classical force fields fail. nih.gov They can provide detailed information about the electronic rearrangements that occur during a reaction. mpg.de However, the computational cost of high-level QM methods limits their application to relatively small systems. nih.govnsf.gov

To address this limitation, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods have been developed. nsf.govmpg.de In this approach, the chemically active region of a large system (e.g., the active site of an enzyme) is treated with a high-level QM method, while the surrounding environment is described by a more computationally efficient MM force field. nsf.govmpg.de This multiscale approach allows for the study of chemical reactivity in complex biological and material systems. mpg.de

Structure-Reactivity Relationships from Theoretical Perspectives

Computational and theoretical chemistry provide powerful tools for understanding the intricate relationship between the three-dimensional structure of a molecule and its chemical reactivity. manchester.ac.ukwikipedia.org For this compound, theoretical investigations, primarily using methods like Density Functional Theory (DFT), offer insights into its electronic properties and how it behaves in chemical reactions. youtube.comnih.gov These studies help to predict and explain the molecule's behavior by examining its molecular orbitals, electrostatic potential, and the energetics of reaction pathways. numberanalytics.comsmu.edu

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. scribd.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

LUMO (Lowest Unoccupied Molecular Orbital): In this compound, the highly electronegative fluorine atoms withdraw electron density from the carbon atoms of the oxirane ring. This effect significantly lowers the energy of the LUMO, making it a prime target for nucleophilic attack. The LUMO is typically centered on the C-C and C-O bonds of the epoxide ring, indicating that these are the most electrophilic sites. A low-energy LUMO is a characteristic feature of molecules that are reactive towards nucleophiles. scribd.com

HOMO (Highest Occupied Molecular Orbital): The HOMO of this compound is primarily associated with the lone pairs of the oxygen atom. The energy of the HOMO provides an indication of the molecule's ability to act as a nucleophile or electron donor. While the oxygen lone pairs constitute the HOMO, their energy is lowered by the inductive effect of the adjacent trifluoromethyl group, making this compound a relatively weak nucleophile itself.

The interaction between a nucleophile's HOMO and this compound's LUMO dictates the course of many of its reactions. The energy gap between the HOMO and LUMO also provides a measure of the molecule's kinetic stability; a large gap suggests higher stability. nih.gov

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov

Electrophilic Regions: In a theoretical MEP map of this compound, regions of positive electrostatic potential (typically colored blue) would be concentrated around the carbon atoms of the oxirane ring. This is a direct consequence of the potent electron-withdrawing effect of the three fluorine atoms, rendering these carbons highly electron-deficient and susceptible to attack by nucleophiles.

Nucleophilic Regions: Regions of negative electrostatic potential (typically colored red) are located around the oxygen and fluorine atoms, corresponding to their high electron density and lone pairs. The oxygen atom, in particular, represents the most likely site for protonation or coordination to Lewis acids.

Theoretical Predictions of Reactivity

Theoretical studies on analogous fluorinated epoxides, such as perfluoroethylene oxide, show that fluorine substitution significantly impacts the geometry and reactivity of the oxirane ring. researchgate.net The C-C bond in the ring is often found to be shorter than in non-fluorinated epoxides, and the molecule is highly susceptible to ring-opening reactions. researchgate.net

Computational models can simulate the reaction pathways for the ring-opening of this compound with various nucleophiles. nih.gov These calculations can determine the activation energies for different potential reaction channels, thereby predicting the regioselectivity of the attack. For instance, theoretical models can compare the energy barriers for a nucleophile attacking the CF-carbon versus the CF2-carbon of the ring, helping to determine which site is kinetically favored.

The following table presents illustrative data derived from theoretical calculations on related fluorinated compounds, which can be used to infer the properties of this compound.

| Theoretical Parameter | Predicted Characteristic for this compound | Implication for Reactivity |

| LUMO Energy | Low | High reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Relatively large | Indicates high kinetic stability in the absence of reactants. |

| MEP at Ring Carbons | Highly positive | Strong electrophilic sites for nucleophilic attack. |

| MEP at Oxygen Atom | Negative | Site for electrophilic attack and protonation. |

| Ring-Opening Activation Energy | Low for nucleophilic attack | The strained, electron-deficient ring is prone to opening. |

These theoretical perspectives collectively portray this compound as a highly electrophilic and reactive molecule. The presence of the trifluoromethyl group activates the oxirane ring, making it a potent substrate for reactions with a wide array of nucleophiles. Computational studies are essential for quantifying these effects and providing a detailed, atom-level understanding of the structure-reactivity relationships that govern the chemistry of this compound. manchester.ac.ukyoutube.com

Advanced Synthetic Applications and Transformations of Trifluorooxirane

Trifluorooxirane as a Synthetic Reagent and Synthon

In the realm of organic synthesis, this compound is a valuable reagent and a source of key synthetic intermediates known as synthons. deanfrancispress.comajrconline.org A synthon is an idealized fragment, typically an ion, that results from a retrosynthetic disconnection of a target molecule. lkouniv.ac.inethz.ch The corresponding real-world chemical used in the laboratory is termed a synthetic equivalent. deanfrancispress.comajrconline.org

This compound's utility stems from the reactivity of its epoxide ring, which is susceptible to ring-opening reactions by a variety of nucleophiles. researchgate.net This reactivity allows for the introduction of the trifluoromethyl group and other fluorinated moieties into a wide array of molecular architectures. The electron-withdrawing nature of the fluorine atoms activates the epoxide ring, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterparts.

The primary synthons derived from this compound are electrophilic in nature. Attack at one of the ring carbons by a nucleophile generates a new carbon-nucleophile bond and a fluorinated alkoxide intermediate. This process allows chemists to construct complex molecules by forming new carbon-carbon or carbon-heteroatom bonds.

Formation of High-Grade Organofluorine Products and Intermediates

This compound is a key intermediate in the production of a variety of high-grade organofluorine products. chembk.com Its most significant industrial application is as a precursor to hexafluoropropylene oxide (HFPO), another crucial fluorinated epoxide. researchgate.net HFPO, in turn, is used to manufacture a range of commercially important trifluorovinyl ethers. researchgate.net

The conversion of this compound and its derivatives into other valuable compounds often involves ring-opening reactions followed by further chemical modifications. These transformations are fundamental to the synthesis of fluorinated polymers, pharmaceuticals, and agrochemicals, where the incorporation of fluorine can impart desirable properties such as enhanced thermal stability, metabolic resistance, and lipophilicity. sciencedaily.comlabmanager.comnews-medical.net

Preparation of Fluorinated Heterocyclic Systems (e.g., Oxetanes from Epoxides)

A significant advancement in synthetic methodology has been the use of fluorinated epoxides like this compound in the preparation of other fluorinated heterocyclic systems. A notable example is the synthesis of fluorinated oxetanes from epoxides. sciencedaily.comlabmanager.comnews-medical.net Oxetanes are four-membered heterocyclic compounds that are valuable motifs in medicinal chemistry. sciencedaily.comlabmanager.comnews-medical.net

Recently, researchers have developed a novel catalytic transformation that converts epoxides into α,α-difluoro-oxetanes. sciencedaily.comlabmanager.comnews-medical.net This method involves the insertion of a difluorocarbene species into the epoxide ring, facilitated by an inexpensive copper catalyst. sciencedaily.comnews-medical.net This strategy provides access to a class of compounds that were previously difficult to synthesize. sciencedaily.comlabmanager.comnews-medical.net The resulting fluorinated oxetanes are considered prized isosteres of oxetanes and β-lactones, offering potential for the development of new pharmaceuticals with improved properties. sciencedaily.comlabmanager.comnews-medical.netnus.edu.sg

This synthetic approach has been shown to be applicable to a variety of epoxides, demonstrating its potential for creating a diverse library of fluorinated oxetanes for drug discovery applications. sciencedaily.comacs.org

Synthesis of Carbon-Labeled Perfluoroalkyl Compounds using this compound Intermediates

This compound-based intermediates, particularly those derived from hexafluoropropylene oxide, are instrumental in the synthesis of carbon-labeled perfluoroalkyl compounds. google.com This process allows for the selective introduction of carbon isotopes, such as ¹³C and ¹⁴C, into the terminal position of a fluoroalkyl chain. google.com

The synthetic pathway involves a series of reactions that utilize substituted this compound intermediates to introduce fluorine atoms in a stepwise manner under mild conditions. google.com A key step is the thermolysis of an intermediate to yield the desired carbon-labeled perfluoroalkyl halide (iodide or bromide). google.com These labeled halides can then be converted into a wide array of other carbon-labeled compounds, such as perfluorooctanoic acid and perfluorodecan-1-ol, using established synthetic methods. google.com

This ability to introduce carbon labels is crucial for various scientific studies, including metabolic and environmental fate studies of perfluoroalkyl substances (PFAS). diva-portal.org

| Labeled Compound | Precursor | Isotope |

| 1,2-di-¹³C-perfluorooctanoic acid | C₆F₁₃-¹³CF₂-I and ¹³CO₂ | ¹³C |

| 1-iodo-1H,1H,2H,2H-3-¹³C-perfluorodecane | C₇F₁₅-¹³CF₂-I and ethylene (B1197577) | ¹³C |

| 1H,1H,2H,2H-3-¹⁴C-perfluorodecan-1-ol | C₇F₁₅-¹⁴CF₂-CH₂CH₂I | ¹⁴C |

Polymerization and Oligomerization Studies Involving Fluorinated Epoxides

Fluorinated epoxides, including this compound and its derivatives, are important monomers in polymerization and oligomerization studies. researchgate.netwikipedia.org The resulting fluoropolymers and oligomers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. nih.gov

Copolymerization Studies of Fluorinated Epoxides

Copolymerization of fluorinated epoxides with other monomers is a key strategy for developing new materials with tailored properties. academie-sciences.fr For instance, new perfluoropolyalkylether (PFPAE) monomers functionalized with epoxide end-groups have been copolymerized with non-fluorinated epoxides like trimethylolpropane (B17298) triglycidyl ether through photoinduced cationic polymerization. researchgate.net

The introduction of fluorinated monomers into a polymer backbone can significantly alter the material's characteristics. For example, a high content of halogenated side groups has been shown to increase the melting and glass transition temperatures of poly(β-hydroxyalkanoate)s (PHAs). nih.gov In one study, the copolymerization of fluorinated β-lactones (derived from fluorinated epoxides) with β-butyrolactone resulted in tapered copolymers rather than random copolymers, highlighting the influence of the fluorinated monomer on the polymerization process. nih.gov

Poly-HFPO Synthesis and End-Group Transformations

Hexafluoropropylene oxide (HFPO), a derivative of this compound, can be homopolymerized to produce poly(hexafluoropropylene oxide) (poly-HFPO). google.comgoogle.com The polymerization is typically initiated with a suitable reagent, and the molecular weight of the resulting polymer can be controlled by the reaction conditions. google.com

The end-groups of poly-HFPO chains can be chemically modified to alter the polymer's properties. For example, acid fluoride (B91410) end-groups can be converted to methyl esters by treatment with methanol. google.com These polymers can also be end-capped with fluorine, which has been shown to improve their performance as viscosity index improvers for synthetic lubricants. google.comgoogle.com Further transformations include reacting difunctional poly-HFPO with reagents like ethylene glycol to create more complex polymer architectures. google.comgoogle.com

| Polymer | Initiator Type | End-Group Transformation | Application |

| Poly-HFPO | Difunctional | Conversion of acid fluoride to methyl ester | - |

| Poly-HFPO | Difunctional | Fluorine end-capping | Viscosity index improver |

| Poly-HFPO | Difunctional | Reaction with ethylene glycol | Modified polymer architecture |

Derivatives and Analogues of Trifluorooxirane

Structural Modifications and Substituent Effects (e.g., Halogen and Trifluoromethyl Derivatives)

The reactivity of the oxirane ring is significantly influenced by the electronic nature of its substituents. Electron-withdrawing groups, such as halogens and the trifluoromethyl group, play a crucial role in the stability and reaction pathways of the epoxide ring, particularly in ring-opening reactions.

Trifluoromethyl Substituents: The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms. Unlike halogens, the -CF3 group does not have lone pairs to participate in resonance donation. Consequently, it exerts a purely inductive electron-withdrawing effect (-I effect). This strong -I effect significantly lowers the electron density of the oxirane ring, enhancing its electrophilicity. As a result, trifluoromethyl-substituted oxiranes are generally more reactive towards nucleophiles compared to their non-fluorinated counterparts. The presence of a trifluoromethyl group can also influence the regioselectivity of ring-opening reactions, often directing the nucleophile to the carbon atom further from the -CF3 group due to steric hindrance and electronic repulsion.

The introduction of a trifluoromethyl group is known to increase the lipophilicity and metabolic stability of molecules, properties that are highly desirable in the development of pharmaceuticals and agrochemicals.

Perfluorinated Oxirane Derivatives (e.g., Perfluoro(methyloxirane), Tetrafluorooxirane)

Perfluorinated oxiranes are analogues of trifluorooxirane where all hydrogen atoms have been replaced by fluorine. These compounds exhibit exceptional thermal and chemical stability due to the strength of the carbon-fluorine bond.

Perfluoro(methyloxirane): Perfluoro(methyloxirane), also known as hexafluoropropylene oxide (HFPO), is a key monomer in the production of various fluoropolymers. It is characterized by the presence of a trifluoromethyl group attached to the perfluorinated oxirane ring.

| Property | Value |

| Molecular Formula | C3F6O |

| Molar Mass | 166.02 g/mol |

| Boiling Point | -27.4 °C |

| Density | 1.6 g/cm³ at -27.4 °C |

Tetrafluorooxirane: Tetrafluorooxirane is the fully fluorinated analogue of ethylene (B1197577) oxide. It is a highly reactive gas and a potent electrophile.

| Property | Value |

| Molecular Formula | C2F4O |

| Molar Mass | 116.01 g/mol |

| Boiling Point | -63.5 °C |

Chlorinated and Brominated Trifluorooxiranes (e.g., (Chlorodifluoromethyl)this compound, (6-Chloroperfluorohexyl)this compound)

The introduction of chlorine or bromine atoms onto a perfluorinated backbone containing an oxirane ring creates derivatives with modified reactivity and physical properties.

(Chlorodifluoromethyl)this compound: This compound features a chlorodifluoromethyl group attached to the this compound ring. The presence of a chlorine atom in place of a fluorine atom can alter the electronic effects and provide a site for different chemical transformations.

(6-Chloroperfluorohexyl)this compound: This larger derivative possesses a six-carbon perfluorinated chain with a terminal chlorine atom, attached to a this compound ring. The long perfluoroalkyl chain significantly influences its physical properties, such as increasing its boiling point and lipophilicity. Such compounds are often investigated for their potential use in creating hydrophobic and oleophobic surfaces.

Detailed research findings and comprehensive data tables for many chlorinated and brominated this compound derivatives are not extensively available in publicly accessible literature. The synthesis and characterization of these specific compounds often remain proprietary or are described in specialized chemical literature and patents.

Emerging Research Frontiers and Future Directions in Trifluorooxirane Chemistry

Development of Novel Catalytic Systems for Trifluorooxirane Transformations

The transformation of epoxides, particularly through ring-opening reactions, is a cornerstone of organic synthesis. wikipedia.org For this compound, the development of efficient and selective catalytic systems is crucial to unlock its full synthetic potential. Research is moving beyond stoichiometric reagents towards catalytic methods that can control reactivity and stereochemistry.

Key areas of development include:

Lewis Acid Catalysis : Lewis acids are known to activate epoxides towards nucleophilic attack. libretexts.org For this compound, research is focusing on developing mild Lewis acid catalysts, including complexes of iron, zinc, tin, and aluminum, that can promote ring-opening without leading to unwanted side reactions. libretexts.org The goal is to achieve high regioselectivity, controlling which carbon of the epoxide ring is attacked.

Multifunctional Catalysts : A promising frontier is the design of multifunctional catalysts that combine a Lewis acidic site and a nucleophilic or Brønsted base component within a single molecule. escholarship.org This approach aims to enhance reaction rates and selectivity by creating a synergistic effect, where the Lewis acid activates the epoxide and the other functional group delivers the nucleophile or facilitates proton transfer. escholarship.org Such systems can prevent the diffusion of reactive intermediates and promote intramolecular pathways, leading to improved catalytic efficiency. escholarship.org

Enzymatic and Bio-inspired Catalysis : Biocatalysis offers a green and highly selective alternative for chemical transformations. longdom.org Researchers are investigating the use of enzymes, such as epoxide hydrolases, or designing artificial metalloenzymes to catalyze the enantioselective ring-opening of this compound. This would provide access to optically pure trifluoromethyl-containing building blocks, which are highly valuable in pharmaceutical development. mdpi.com

Organocatalysis : Metal-free organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral Brønsted acids, thioureas, or amine-based catalysts are being explored for the enantioselective ring-opening of this compound with a variety of nucleophiles. These catalysts operate under mild conditions and offer a more sustainable alternative to some metal-based systems.

| Catalyst System Type | Principle of Operation | Potential Advantages for this compound | Research Focus |

|---|---|---|---|

| Lewis Acids (e.g., Fe, Zn, Sn complexes) | Activation of the epoxide ring by coordinating to the oxygen atom, making it more electrophilic. libretexts.org | Enhanced reactivity, potential for regiocontrol. | Developing mild and selective catalysts to avoid decomposition. |

| Multifunctional Catalysts | Covalently linked Lewis acid and nucleophilic/basic sites promote intramolecular reactions. escholarship.org | Increased activity and selectivity at low catalyst loadings. escholarship.org | Design of catalysts for specific ring-opening reactions (e.g., with CO2 or anhydrides). escholarship.org |

| Enzymes (e.g., Epoxide Hydrolases) | Highly specific active site facilitates stereoselective transformations. | Excellent enantioselectivity, environmentally benign conditions. | Enzyme screening and protein engineering for reactivity with fluorinated substrates. |

| Organocatalysts (e.g., Chiral Brønsted Acids) | Activation through hydrogen bonding or formation of reactive intermediates without metals. | Avoidance of toxic metal contamination, mild reaction conditions. | Asymmetric ring-opening with various nucleophiles. |

Green Chemistry Approaches in this compound Synthesis and Reactions

The principles of green chemistry are increasingly guiding chemical research and industrial processes to minimize environmental impact. rroij.comvapourtec.com For this compound, this involves developing more sustainable methods for both its synthesis and its subsequent use.

Key green chemistry frontiers include:

Greener Synthesis Routes : The primary synthesis of perfluorinated epoxides involves the oxidation of the corresponding fluoroolefin. researchgate.net Research is aimed at replacing traditional oxidants with greener alternatives, such as hydrogen peroxide or even molecular oxygen, coupled with efficient catalytic systems. The use of continuous flow reactors is also being explored to improve safety, efficiency, and scalability. vapourtec.com

Safer Solvents and Reaction Conditions : Efforts are underway to replace conventional volatile organic solvents with more environmentally benign alternatives like water, supercritical fluids (e.g., CO2), or ionic liquids. longdom.org Furthermore, designing reactions that can proceed at ambient temperature and pressure significantly reduces energy consumption, aligning with the principles of energy efficiency. vapourtec.com

Catalysis over Stoichiometric Reagents : A core tenet of green chemistry is the use of catalysts to minimize waste. acs.org Developing catalytic ring-opening reactions for this compound avoids the large amounts of waste associated with stoichiometric reagents and allows for catalyst recycling and reuse. skpharmteco.com

Atom Economy : Synthetic methods are being designed to maximize the incorporation of all materials used in the process into the final product. vapourtec.com For this compound, this means choosing ring-opening reactions where the nucleophile is fully integrated into the product molecule with minimal or no byproducts.

| Green Chemistry Principle | Application to this compound Chemistry | Example Research Direction |

|---|---|---|

| Prevention | Designing synthetic pathways that minimize waste generation from the outset. vapourtec.com | Using catalytic ring-opening reactions instead of stoichiometric ones. |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. vapourtec.com | Developing addition reactions where the this compound ring opens and adds a nucleophile without leaving groups. |

| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. skpharmteco.com | Replacing hazardous solvents and reagents with safer alternatives. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. vapourtec.com | Exploring photochemical or electrochemical methods that operate under mild conditions. vapourtec.com |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources. longdom.org | Investigating biocatalytic routes to produce precursors to this compound. |

| Catalysis | Employing selective catalysts over stoichiometric reagents. acs.org | Developing recyclable heterogeneous catalysts or highly active homogeneous catalysts for transformations. |

Expanding the Scope of this compound as a Building Block in Complex Molecule Synthesis

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net this compound is a potent building block because it allows for the introduction of a trifluoromethyl group and a hydroxyl group (or other functionality) in a stereocontrolled manner. This makes it highly attractive for synthesizing complex molecules for pharmaceuticals, agrochemicals, and advanced materials. boronmolecular.com

Future directions in this area are focused on:

Access to Novel Fluorinated Scaffolds : The ring-opening of this compound with diverse nucleophiles (e.g., carbon, nitrogen, oxygen, sulfur-based) provides a direct route to a wide array of β-functionalized trifluoromethyl alcohols. These products are versatile intermediates that can be further elaborated into more complex structures. mdpi.com

Asymmetric Synthesis : The development of catalytic, asymmetric ring-opening reactions is a major goal. This would enable the synthesis of enantiomerically pure compounds, which is critical for biologically active molecules where one enantiomer is often much more active or less toxic than the other.

Polymer Chemistry : this compound and its derivatives are being investigated as monomers for ring-opening polymerization. wikipedia.orgresearchgate.net This can lead to the creation of novel fluoropolymers with unique properties such as high thermal stability, chemical resistance, and low surface energy, making them suitable for specialized coatings, membranes, and optical materials.

Medicinal and Agrochemical Chemistry : The trifluoromethyl group is a common feature in many modern drugs and pesticides due to its ability to enhance metabolic stability, binding affinity, and bioavailability. This compound provides a direct and efficient way to incorporate the crucial CF3-CH(OH)- moiety into potential drug candidates and agrochemicals. rsc.org

| Nucleophile | Reaction Type | Product Class | Potential Application |

|---|---|---|---|

| Alcohols/Phenols (ROH) | Ring-opening | Trifluoromethyl-substituted ethers | Intermediates for materials or pharmaceuticals. |

| Amines (R2NH) | Ring-opening | Trifluoromethyl-substituted amino alcohols | Key structural motifs in drug candidates. mdpi.com |

| Thiols (RSH) | Ring-opening | Trifluoromethyl-substituted thioethers | Synthesis of agrochemicals and materials. |

| Organometallics (R-M) | Ring-opening | Carbon-carbon bond formation | Building complex carbon skeletons. |

| Itself (as monomer) | Ring-opening polymerization | Poly(trifluoroethylene oxide) | Development of advanced fluoropolymers. researchgate.net |

Advanced Computational Modeling for Predictive Understanding of this compound Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that are often difficult or impossible to obtain through experiments alone. kallipos.grtechscience.com For this compound, computational modeling offers a powerful way to understand its structure, reactivity, and reaction mechanisms at the molecular level.

Emerging research in this area involves:

Mechanism Elucidation : Quantum mechanical calculations, particularly using Density Functional Theory (DFT) and high-level ab initio methods like coupled-cluster theory (CCSD(T)), are used to map out the potential energy surfaces of reactions involving this compound. nih.govnih.gov This allows researchers to identify transition states, calculate activation barriers, and predict reaction outcomes and selectivities, guiding the design of new experiments. nih.gov

Catalyst Design : Computational modeling can be used to design and screen new catalysts for this compound transformations. By simulating the interaction between the catalyst and the epoxide, researchers can predict which catalysts will be most active and selective, accelerating the catalyst development process. unifi.it

Spectroscopic and Property Prediction : Computational methods can accurately predict various properties of this compound and its derivatives, including their molecular geometry, vibrational frequencies (IR spectra), and NMR chemical shifts. kallipos.gr These predictions are valuable for characterizing new compounds and can be compared with experimental data to confirm structures. researchgate.net

Reaction Dynamics : Beyond static properties, ab initio molecular dynamics (AIMD) simulations can model the real-time evolution of chemical reactions. unifi.it This provides a deeper understanding of the dynamic processes involved in this compound's reactivity, including solvent effects and the role of short-lived intermediates.

| Computational Application | Methods Used | Information Gained | Impact on Research |

|---|---|---|---|

| Structural Analysis | Geometry Optimization (DFT, ab initio) | Bond lengths, bond angles, and conformation of this compound and its derivatives. researchgate.net | Accurate prediction of molecular structures. |

| Reaction Mechanism Studies | Transition State Searching, Potential Energy Surface (PES) Scanning nih.gov | Reaction pathways, activation energies, and regioselectivity of ring-opening reactions. nih.gov | Rationalizing experimental observations and predicting product distributions. |

| Catalyst Screening | Modeling of catalyst-substrate interactions | Binding energies and activation barriers for catalyzed reactions. | In silico design of more efficient and selective catalysts. unifi.it |

| Property Prediction | Frequency Calculations, NMR Shielding Calculations | Predicted IR and NMR spectra for compound identification. kallipos.gr | Aiding in the characterization of new synthetic products. |

Q & A

Basic: What are the established synthetic routes for trifluorooxirane, and how can its purity be validated?

This compound is typically synthesized via epoxidation of fluorinated alkenes or through ring-closing reactions involving fluorinated precursors. A common method involves the reaction of trifluoromethylated compounds with oxidizing agents under controlled conditions to form the oxirane ring . To validate purity, researchers should employ gas chromatography-mass spectrometry (GC-MS) for volatile analysis and nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹³C) to confirm structural integrity. Cross-referencing with NIST spectral databases ensures accuracy in peak assignments .

Basic: How can researchers characterize the stereochemical and electronic properties of this compound derivatives?